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Compound of Interest

Compound Name: Sodium methanolate

Cat. No.: B050351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sodium methanolate (also known as sodium methylate, NaOCH₃) is a versatile and widely

utilized reagent in the pharmaceutical industry. Its primary roles as a strong base and a

nucleophile make it indispensable in a variety of synthetic transformations, including

condensation reactions, dehydrohalogenations, and esterifications. This document provides

detailed application notes, experimental protocols, and reaction diagrams for the use of

sodium methanolate in the synthesis of key active pharmaceutical ingredients (APIs).

Application Notes
Sodium methanolate is a white, amorphous, and hygroscopic powder that is highly soluble in

methanol. It is a potent base, stronger than alkali hydroxides, and is typically used as a solution

in methanol or as a solid. Its reactivity is governed by the methoxide anion (CH₃O⁻), which can

act as a powerful proton acceptor or as a nucleophile, attacking electrophilic centers.

In pharmaceutical synthesis, sodium methanolate is favored for its efficiency in promoting

reactions that are crucial for building the complex molecular architectures of drugs. Key

applications include:

Condensation Reactions: Sodium methanolate is an effective catalyst for various

condensation reactions, such as the Claisen, Dieckmann, and aldol condensations.[1][2]
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These reactions are fundamental for forming carbon-carbon bonds, a critical step in the

synthesis of many pharmaceutical compounds.

Dehydrohalogenation Reactions: As a strong base, sodium methanolate is used to induce

elimination reactions, removing a hydrogen and a halogen atom from adjacent carbons to

form an alkene.[1] This is a common strategy for introducing unsaturation into a molecule.

Esterification and Transesterification: While more commonly known for its basic properties,

the methoxide ion can also act as a nucleophile in the synthesis of methyl esters from

carboxylic acids or in transesterification reactions.[1][3]

Synthesis of Heterocycles: Sodium methanolate is employed in the synthesis of various

heterocyclic compounds, which are common structural motifs in pharmaceuticals.[4]

Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific

pharmaceutical compounds using sodium methanolate.

Synthesis of Sulfadiazine
Sulfadiazine is a sulfonamide antibiotic. One synthetic route involves the condensation of 4-

acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by deacetylation. A

more direct route, utilizing sodium methanolate, involves the ring-closing condensation of

sulfanilylguanidine with a suitable three-carbon component.[5]

Reaction: Ring-closing condensation to form the pyrimidine ring of sulfadiazine.

Quantitative Data:
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Reactant/Product
Molecular Weight (
g/mol )

Amount Used Molar Ratio

Sulfanilylguanidine 214.24 33 g 1

Malondialdehyde

(MDA)
72.06 12.0 g ~1.08

Sodium Methanolate 54.02
93 g (25% in

methanol)
~2.8

Product: Sulfadiazine 250.28 - -

Protocol:

In a suitable reaction flask, add 93 g of a 25% solution of sodium methanolate in methanol.

[5]

To the stirred solution, add 33 g of crude sulfanilylguanidine.[5]

Add 12.0 g of malondialdehyde (MDA) to the mixture.[5]

Heat the reaction mixture to 70°C and maintain this temperature for 2.5 hours to complete

the ring-closing condensation reaction.[5]

After the reaction is complete, recover the methanol by distillation.[5]

To the resulting crude sodium sulfadiazine, add 200 mL of water and heat the mixture.[5]

Adjust the pH to 10.0 to ensure complete dissolution.[5]

Add 18 g of activated carbon and decolorize the solution by heating at 80°C with saturated

calcium hydroxide.[5]

Filter the hot solution. To the filtrate, add 0.5 g of ammonium chloride.[5]

Adjust the pH to 5.2 with 10% acetic acid to precipitate the sulfadiazine.[5]

Isolate the product by filtration, wash with water, and dry.
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Synthesis of Sulfadiazine Workflow
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Caption: Workflow for the synthesis of Sulfadiazine.

Synthesis of Trimethoprim
Trimethoprim is an antibacterial agent often used in combination with sulfamethoxazole. Its

synthesis can be achieved through various routes, with sodium methanolate playing a key

role in the cyclization step to form the pyrimidine ring.[6]

Reaction: Condensation and cyclization to form the diaminopyrimidine ring of trimethoprim.

Quantitative Data (Example 1):[6]

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount Used Yield Purity (HPLC)

3,4,5-

Trimethoxybenzy

l derivative

- 32 g 96% 98.7%

Guanidine

hydrochloride
95.53 19 g

Sodium

Methanolate
54.02 50 g

Product:

Trimethoprim
290.32 27.5 g

Quantitative Data (Example 2):[6]
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Amount Used Yield Purity (HPLC)

3,4,5-

Trimethoxybenzy

l derivative

- 64 g 96.1% 98.8%

Guanidine

hydrochloride
95.53 38 g

Sodium

Methanolate
54.02 100 g

Product:

Trimethoprim
290.32 56 g

Protocol (based on Example 2):[6]

In a 1000 mL three-necked flask, combine 64 g of the 3,4,5-trimethoxybenzyl precursor, 38 g

of guanidine hydrochloride, and 100 g of sodium methanolate.[6]

Add 200 mL of ethanol to the flask.[6]

Heat the mixture to reflux and maintain for 1 hour.[6]

After the reaction, distill off a portion of the solvent.[6]

Add 200 mL of water to the reaction mixture.[6]

Stir the mixture and cool to 5-10°C.[6]

Collect the precipitated product by suction filtration.[6]

Dry the product in an oven to obtain 56 g of trimethoprim.[6]
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Caption: Workflow for the synthesis of Trimethoprim.
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Synthesis of a Vitamin B1 Intermediate
Sodium methanolate is also utilized in the synthesis of intermediates for Vitamin B1

(Thiamine).[7]

Reaction: Formation of a methyl formate intermediate.

Quantitative Data:[7]

Reactant/Product Amount Used

Liquid Sodium Methanolate 1000 g

β-Aminopropionitrile 300 g

Carbon Monoxide A certain amount

Intermediate: Methyl Formate -

Final Intermediate: Sodium α-formyl-β-

formamidopropionitrile
-

Protocol:

In a 2L pressure-sealed reaction vessel, add 1000 g of liquid sodium methanolate and 300

g of β-aminopropionitrile.[7]

Heat the sealed vessel to a temperature of 35-55°C.[7]

Introduce a specific amount of carbon monoxide into the reaction vessel to produce the

methyl formate intermediate.[7]

Increase the temperature of the reaction vessel to 55-85°C.[7]

Maintain this temperature to allow the methyl formate to react with the β-aminopropionitrile,

yielding sodium α-formyl-β-formamidopropionitrile.[7]
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General Reaction Mechanisms Involving Sodium
Methanolate
The versatility of sodium methanolate in pharmaceutical synthesis stems from its ability to

participate in several key reaction types.

Sodium Methanolate in Condensation and Dehydrohalogenation Reactions
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Caption: General mechanisms of sodium methanolate.
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In summary, sodium methanolate is a cornerstone reagent in pharmaceutical synthesis,

enabling the efficient construction of complex molecules through a variety of fundamental

organic reactions. The protocols and data presented here offer a practical guide for its

application in the synthesis of important active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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